molecular formula C8H17NO B12958085 (3R,4R)-4-Ethoxy-3-methylpiperidine

(3R,4R)-4-Ethoxy-3-methylpiperidine

Cat. No.: B12958085
M. Wt: 143.23 g/mol
InChI Key: XXSOISDKFTYTJR-HTQZYQBOSA-N
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Description

(3R,4R)-4-Ethoxy-3-methylpiperidine is a chiral piperidine derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Ethoxy-3-methylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent. For example, the reduction of a 4-ethoxy-3-methylpiperidinone can be achieved using a chiral borane complex, resulting in the formation of this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of readily available and cost-effective starting materials can reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Ethoxy-3-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(3R,4R)-4-Ethoxy-3-methylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Ethoxy-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. For example, it may act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Methylpiperidine: Lacks the ethoxy group, which can influence its reactivity and biological activity.

    (3R,4R)-4-Ethoxy-3-hydroxypiperidine:

Uniqueness

(3R,4R)-4-Ethoxy-3-methylpiperidine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3R,4R)-4-ethoxy-3-methylpiperidine

InChI

InChI=1S/C8H17NO/c1-3-10-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

XXSOISDKFTYTJR-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@@H]1CCNC[C@H]1C

Canonical SMILES

CCOC1CCNCC1C

Origin of Product

United States

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